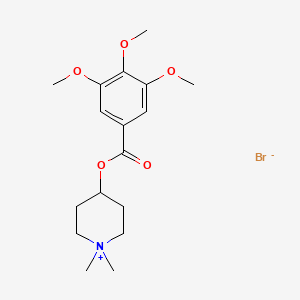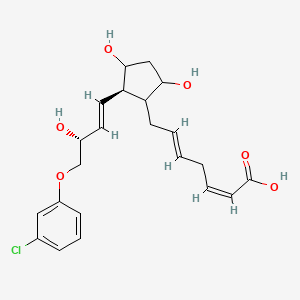
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane is an organic compound with the molecular formula C12H24O6 It is a cyclic ether, specifically a crown ether, which is known for its ability to form complexes with various cations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane typically involves the cyclization of linear polyethers. One common method is the reaction of diethylene glycol with a suitable dihalide under basic conditions to form the cyclic ether. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations, particularly alkali and alkaline earth metals.
Substitution Reactions: The ether linkages can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as sodium chloride or potassium iodide in an aqueous or organic solvent.
Substitution: Requires nucleophiles such as halides or alkoxides and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Complexation: Results in the formation of metal-crown ether complexes.
Substitution: Leads to the formation of substituted ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate ions and small molecules.
Industry: Utilized in the extraction and separation of metal ions in analytical chemistry and environmental science.
Mécanisme D'action
The primary mechanism by which 2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane exerts its effects is through the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it and altering its chemical properties. This complexation can influence various molecular targets and pathways, including ion transport across membranes and catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: Another crown ether with a similar structure but without the methyl substitution.
15-Crown-5: A smaller crown ether with five oxygen atoms in the ring.
12-Crown-4: An even smaller crown ether with four oxygen atoms.
Uniqueness
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane is unique due to the presence of the methyl group, which can influence its complexation properties and solubility. This slight structural difference can lead to variations in its chemical behavior and applications compared to other crown ethers.
Propriétés
Numéro CAS |
68375-98-4 |
|---|---|
Formule moléculaire |
C12H24O6 |
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
2-methyl-1,3,6,9,12,15-hexaoxacycloheptadecane |
InChI |
InChI=1S/C12H24O6/c1-12-17-10-8-15-6-4-13-2-3-14-5-7-16-9-11-18-12/h12H,2-11H2,1H3 |
Clé InChI |
DDYAYLGERJQFIA-UHFFFAOYSA-N |
SMILES canonique |
CC1OCCOCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)

![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
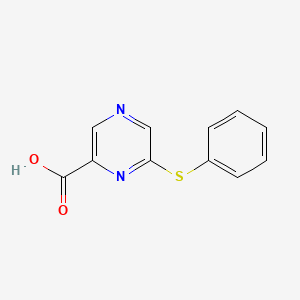
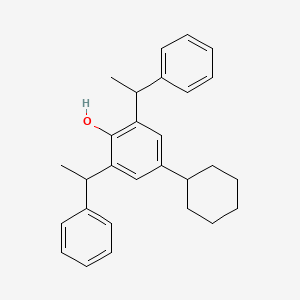
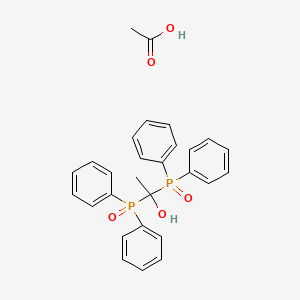
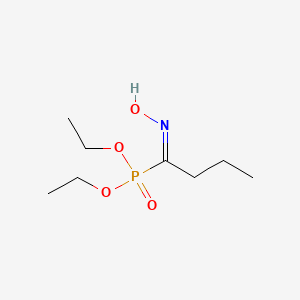
![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
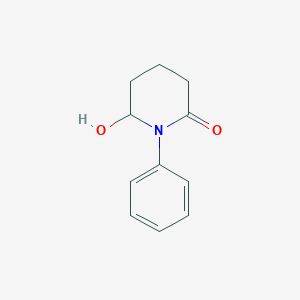
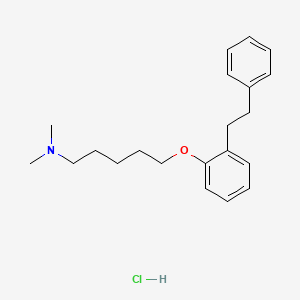
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
